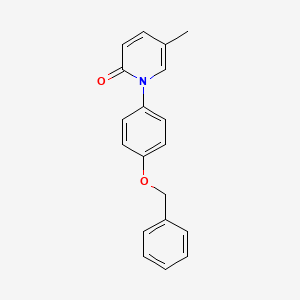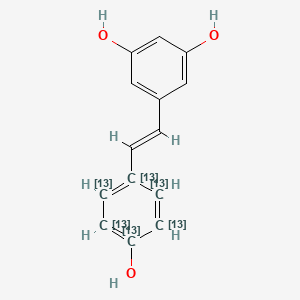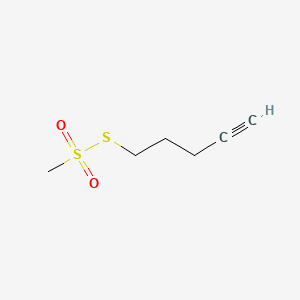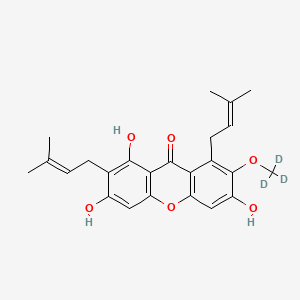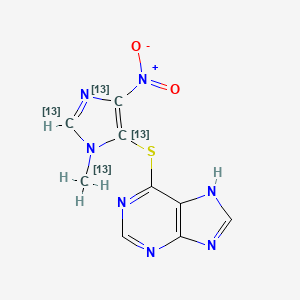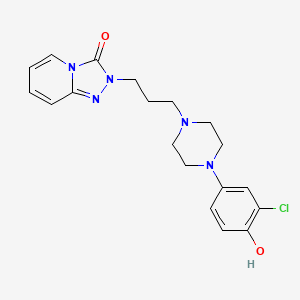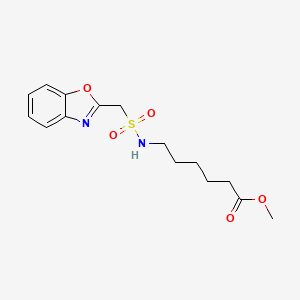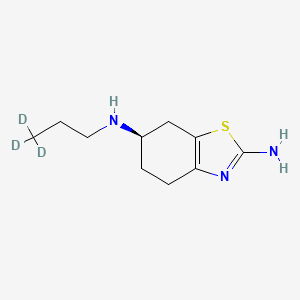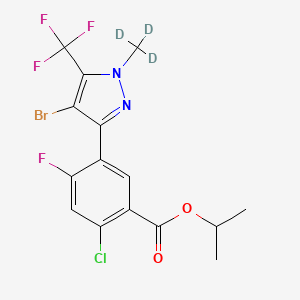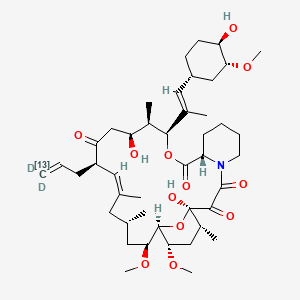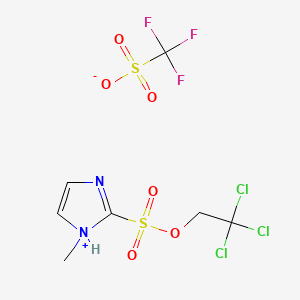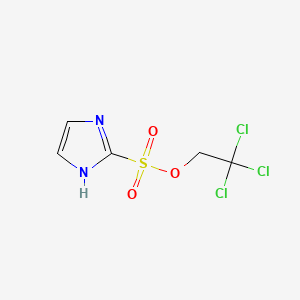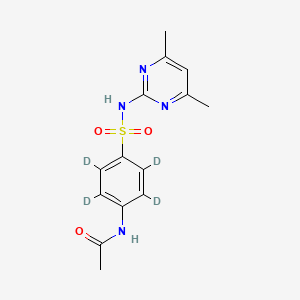![molecular formula C15H20O3 B563855 [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 CAS No. 1185169-90-7](/img/structure/B563855.png)
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5
Übersicht
Beschreibung
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is a deuterated analogue of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane, which is an intermediate used in the production of Betaxolol. This compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms, making it useful in various scientific research applications.
Vorbereitungsmethoden
The synthesis of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 involves several steps. The starting material is typically a phenol derivative, which undergoes alkylation with a cyclopropylmethoxyethyl group. This intermediate is then reacted with an epoxide to form the oxirane ring . The reaction conditions often involve the use of strong bases and solvents like dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxirane ring opens up in the presence of nucleophiles like amines or thiols, forming corresponding substituted products.
Wissenschaftliche Forschungsanwendungen
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is employed in metabolic research to study metabolic pathways in vivo due to its stable isotope labeling.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: The compound serves as an environmental pollutant standard for detecting pollutants in air, water, soil, sediment, and food.
Wirkmechanismus
The mechanism of action of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for detailed study of reaction mechanisms and kinetics using techniques like NMR spectroscopy. This helps in understanding the compound’s behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane. Similar compounds include:
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane: The non-deuterated version used in the production of Betaxolol.
Betaxolol EP Impurity C-d5: Another deuterated analogue used for similar research purposes.
This compound’s unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-dideuteriomethyl]-2,3,3-trideuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2/i10D2,11D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRZXLUCRJNWKV-FPQCMJPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCOCC3CC3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



